Home > Products > Screening Compounds P131389 > N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE -

N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

Catalog Number: EVT-4969969
CAS Number:
Molecular Formula: C20H22ClFN6O3S
Molecular Weight: 480.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Gefitinib* Compound Description: Gefitinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. It provides significant clinical benefits but is susceptible to acquired resistance, often due to a secondary T790M mutation in the EGFR kinase domain. []* Relevance: Gefitinib shares structural similarities with N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide, notably possessing a substituted aniline group, although the core structures differ significantly. Both target EGFR, highlighting a potential therapeutic overlap and reason for comparison.

2. Erlotinib* Compound Description: Erlotinib, similar to gefitinib, is a first-generation EGFR TKI used in NSCLC treatment. It also exhibits efficacy against EGFR-mutant NSCLC but eventually leads to acquired resistance, often attributed to the T790M mutation. Erlotinib, like gefitinib, is associated with adverse effects due to its inhibition of wild-type EGFR. [, ]* Relevance: Erlotinib's structure, while distinct from N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide, shares a similar pharmacologic target - EGFR. The comparison with the target compound is likely due to this shared target and the ongoing research for potent and selective EGFR inhibitors.

3. PF-06459988* Compound Description: PF-06459988 represents a third-generation irreversible inhibitor specifically developed to target T790M-containing double mutant EGFRs, commonly arising as resistance mechanisms to first-generation EGFR TKIs. It demonstrates high potency against these drug-resistant mutants while sparing wild-type EGFR, potentially leading to improved efficacy and reduced side effects. []* Relevance: PF-06459988 and N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide belong to a class of compounds designed to target mutant EGFR, specifically those harboring the T790M mutation. This shared target and the pursuit of improved EGFR inhibitors make PF-06459988 a relevant structural comparison.

4. PF-06747775* Compound Description: PF-06747775 is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants while exhibiting selectivity over wild-type EGFR. This compound shows potent activity against common EGFR mutations, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del, making it a promising candidate for NSCLC treatment. []* Relevance: PF-06747775 and N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide are likely grouped together due to their shared target: oncogenic EGFR mutants. The pursuit of potent and selective EGFR inhibitors makes PF-06747775 a relevant structural comparison point.

5. GDC-0994* Compound Description: GDC-0994 (compound 22 in the cited paper) is a selective, orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It targets the RAS/RAF/MEK/ERK signaling cascade, commonly activated in various cancers. GDC-0994 is proposed to offer enhanced efficacy and reduced resistance potential, particularly when targeting multiple pathway nodes like MEK and ERK. []* Relevance: Although GDC-0994 targets a different kinase (ERK1/2) compared to N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide (EGFR), both compounds are kinase inhibitors developed for cancer treatment. The comparison likely stems from a shared interest in understanding structure-activity relationships within kinase inhibitors.

6. Acrizanib (LHA510)* Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. It demonstrates potency and efficacy in rodent models of choroidal neovascularization (CNV) and exhibits limited systemic exposure after topical ocular administration. Acrizanib represents a potential noninvasive treatment for neovascular or "wet" age-related macular degeneration. []* Relevance: While Acrizanib targets VEGFR-2 and N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide likely targets a different kinase, both compounds are designed as kinase inhibitors. The comparison might arise from an interest in exploring the structural diversity and target specificity among various kinase inhibitors.

7. (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one* Compound Description: This compound is another potent, reversible ERK1/2 inhibitor discussed in the same paper as GDC-0994. It is structurally similar to GDC-0994, with modifications in the substituents attached to the core structure, indicating an exploration of structure-activity relationships for ERK1/2 inhibition. []* Relevance: This compound shares a similar scaffold with GDC-0994, both designed as ERK1/2 inhibitors. While their target differs from N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide, the comparison may be drawn to highlight the structural diversity of kinase inhibitors and their specific target selectivity.

8. SAR216471* Compound Description: SAR216471 is a potent, reversible, and directly acting P2Y12 receptor antagonist. It exhibits high selectivity for the P2Y12 receptor and demonstrates potent in vivo antiplatelet and antithrombotic activities. []* Relevance: SAR216471, despite being a P2Y12 antagonist, is mentioned in the context of searching for novel reversible antagonists. The mention of SAR216471 might be for comparison to other reversible antagonists, exploring different pharmacological targets and their respective inhibitors.

9. Hu7691* Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity, a common side effect of Akt inhibitors. It exhibits a 24-fold selectivity for Akt1 over Akt2, potentially reducing keratinocyte apoptosis and subsequent rash development. Hu7691 demonstrates low toxicity against HaCaT keratinocytes while retaining excellent anticancer cell proliferation potency. []* Relevance: Hu7691, while targeting Akt, shares the characteristic of being a kinase inhibitor, similar to N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide. The comparison could stem from a broader interest in understanding structure-activity relationships among kinase inhibitors, particularly concerning selectivity and toxicity profiles.

10. TAS-116 (16e)* Compound Description: TAS-116 is a selective inhibitor of heat shock protein 90 (HSP90) α and β isoforms. It exhibits oral availability and demonstrates potent antitumor effects in a NCI-H1975 xenograft mouse model without significant toxicity. []* Relevance: While targeting a different class of proteins (HSP90) compared to N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide (kinase), TAS-116's mention might be in the context of exploring diverse strategies for anticancer drug development.

11. AZD1480* Compound Description: AZD1480 is a potent Jak2 inhibitor that targets the Jak/Stat pathway, implicated in myeloproliferative neoplasms. This compound exhibits in vitro and in vivo efficacy in inhibiting Jak2 V617F signaling and proliferation. []* Relevance: Although targeting a different kinase (Jak2), AZD1480, like N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide, represents a kinase inhibitor developed for potential therapeutic use. The comparison might be drawn to highlight the diversity of kinase targets and the ongoing search for potent and selective inhibitors.

Properties

Product Name

N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

IUPAC Name

N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

Molecular Formula

C20H22ClFN6O3S

Molecular Weight

480.9 g/mol

InChI

InChI=1S/C20H22ClFN6O3S/c1-26-12-17(9-23-26)32(30,31)28-8-2-3-15(11-28)20(29)24-19-18(21)13-27(25-19)10-14-4-6-16(22)7-5-14/h4-7,9,12-13,15H,2-3,8,10-11H2,1H3,(H,24,25,29)

InChI Key

GFWWXGVOGQHTRQ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN(C=C3Cl)CC4=CC=C(C=C4)F

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN(C=C3Cl)CC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.